4-Hydroxy-3-nitrobenzoic acid

Übersicht

Beschreibung

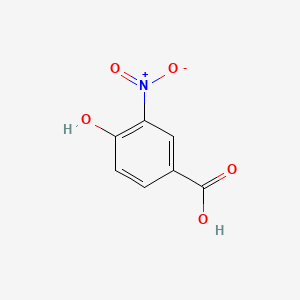

4-Hydroxy-3-nitrobenzoic acid (C₇H₅NO₅, molecular weight 183.12 g/mol, CAS 616-82-0) is a nitro-substituted aromatic carboxylic acid with a hydroxyl group at the para position and a nitro group at the meta position relative to the carboxylic acid moiety . It is a yellow crystalline solid with applications in organic synthesis, including the preparation of pigments, pharmaceutical intermediates (e.g., N-(4-methoxyphenyl)-3-nitro-4-hydroxybenzamide ), and dendrimer building blocks . Its IUPAC name is 3-nitro-4-hydroxybenzoic acid, and it exhibits Brønsted acidity due to the hydroxyl and carboxylic acid groups, enabling participation in hydrogen bonding and proton transfer reactions in co-crystal formation .

Vorbereitungsmethoden

Nitration of 4-Hydroxybenzoic Acid Alkyl Esters

The most established and industrially relevant method for preparing 4-hydroxy-3-nitrobenzoic acid involves nitration of 4-hydroxybenzoic acid alkyl esters (such as methyl, ethyl, propyl, or butyl esters) with nitric acid. This method is well-documented in patent literature and represents a significant improvement in yield and product purity compared to earlier methods.

-

- The 4-hydroxybenzoic acid alkyl ester is steadily introduced into nitric acid (30–62% strength) at a controlled temperature range of 0 to 60°C, preferably 20 to 30°C.

- The reaction mixture is stirred for about one hour.

- After nitration, the mixture is diluted with water, and the product is isolated by filtration, washed until neutral, and dried.

-

- High yield and purity of this compound alkyl esters.

- Avoidance of organic solvents and complex purification steps.

- Minimization of by-products such as dinitro derivatives, nitrophenols, or polynitrophenols.

- The product can be directly used for further chemical transformations, e.g., catalytic hydrogenation to amino derivatives.

| Parameter | Details |

|---|---|

| Starting material | 4-Hydroxybenzoic acid methyl ester (82.7% purity) |

| Nitric acid concentration | 62% by weight |

| Reaction temperature | 20–25°C |

| Reaction time | 1 hour |

| Product purity | >99% |

| Product melting point | 73°C |

| Yield | Approx. 96% (177.3 g from 183.8 g ester) |

This process is particularly suitable for lower alkyl esters (C1–C4) and is scalable for industrial production.

Direct Nitration of 4-Hydroxybenzoic Acid

While direct nitration of 4-hydroxybenzoic acid is theoretically possible, it is less commonly employed due to difficulties in controlling regioselectivity and product purity. The esterification step prior to nitration improves solubility and reaction control, leading to better yields and fewer side products.

Alternative Synthetic Routes

Other synthetic routes reported include:

Oxidative Nitration Using Ammonium Cerium(IV) Nitrate:

This method involves the reaction of 3-hydroxybenzoic acid with ammonium cerium(IV) nitrate in acetonitrile at room temperature, yielding 3-hydroxy-4-nitrobenzoic acid with moderate yields (~27%). Although this is a positional isomer, similar oxidative nitration strategies may be adapted for this compound synthesis.Amide Coupling and Subsequent Functionalization:

this compound can be used as a starting material for further derivatization via amide coupling and nucleophilic substitution reactions, but these are post-synthesis modifications rather than preparation methods of the acid itself.

| Method | Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nitration of 4-hydroxybenzoic acid alkyl esters | 4-Hydroxybenzoic acid methyl/ethyl esters | 0–60°C, 30–62% nitric acid, 1 hour | ~90–96 | >99 | Industrially preferred, high purity, scalable |

| Direct nitration of 4-hydroxybenzoic acid | 4-Hydroxybenzoic acid | Harsh nitration conditions, less controlled | Variable | Lower | Less selective, more by-products |

| Oxidative nitration with ammonium cerium(IV) nitrate | 3-Hydroxybenzoic acid | Room temperature, acetonitrile | ~27 | Moderate | Alternative route, positional isomer product |

The nitration of alkyl esters of 4-hydroxybenzoic acid with nitric acid at controlled temperatures is the most efficient and clean method, yielding products suitable for direct use in further chemical synthesis without additional purification.

Maintaining the reaction temperature between 20 and 30°C is critical to avoid formation of unwanted polynitro compounds and to maximize yield and purity.

The process avoids the use of organic solvents, reducing environmental impact and simplifying product isolation.

The purity of the starting ester influences the overall yield and quality of the nitro product; ester purity above 80% is recommended.

The melting point and spectral data (IR, NMR) of the product confirm the successful introduction of the nitro group at the 3-position while retaining the hydroxy and carboxylic acid functionalities.

The preparation of this compound is best achieved via controlled nitration of 4-hydroxybenzoic acid alkyl esters using nitric acid under mild temperature conditions. This method offers high yields, excellent purity, and operational simplicity, making it the preferred approach in both research and industrial settings. Alternative methods exist but generally suffer from lower yields or selectivity. The detailed reaction parameters and outcomes provided here serve as a reliable guide for chemists aiming to synthesize this compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc in methanesulfonic acid.

Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.

Common Reagents and Conditions:

Reduction: Zinc in methanesulfonic acid at 100-110°C.

Substitution: Alcohols or alkyl halides in the presence of a base like potassium carbonate.

Major Products:

Reduction: 4-Amino-3-hydroxybenzoic acid.

Substitution: Various esters or ethers depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Dyes and Optical Brighteners

4-Hydroxy-3-nitrobenzoic acid serves as a crucial intermediate in the production of various dyes and optical brighteners. The compound can undergo esterification reactions to form alkyl esters, which are subsequently used in dye formulations. For instance, the nitration of 4-hydroxybenzoic acid derivatives leads to compounds suitable for brightening agents in textiles .

Pharmaceutical Intermediates

In pharmaceutical chemistry, this compound is utilized as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its derivatives have shown potential in developing drugs with anti-inflammatory and analgesic properties. Case studies have indicated that compounds derived from this acid can exhibit significant biological activity, making them candidates for further pharmacological research .

Analytical Chemistry

The compound is also employed in analytical chemistry for separation and identification purposes. It can be effectively analyzed using high-performance liquid chromatography (HPLC), where it is separated on specialized columns under controlled conditions. This application is crucial for quality control in manufacturing processes involving this compound .

Environmental Chemistry

Research indicates that this compound can play a role in environmental studies, particularly concerning the degradation of pollutants. Its behavior in various pH environments has been studied to understand its stability and reactivity under different conditions, which is essential for assessing its environmental impact .

Case Study 1: Synthesis of Alkyl Esters

A study published by SIELC Technologies demonstrated the successful synthesis of n-octyl 4-hydroxy-3-nitrobenzoate through the reaction of this compound with n-octanol under acidic conditions. The reaction yielded an 87% purity product, showcasing the compound's utility as a precursor for more complex organic molecules .

Case Study 2: Pharmacological Potential

In a pharmacological study, derivatives of this compound were tested for anti-inflammatory effects. The results indicated that certain derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting their potential as therapeutic agents .

Case Study 3: Environmental Stability Assessment

Research conducted on the degradation pathways of benzoic acids revealed that under acidic conditions, the stability of nitrobenzoic acids like this compound was notably affected. This study provided insights into how such compounds behave in natural water systems, highlighting their relevance in environmental monitoring .

Wirkmechanismus

The mechanism of action of 4-hydroxy-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Derivatives

3-Hydroxy-4-nitrobenzoic Acid (CAS 619-14-7)

- Structural Difference : The nitro and hydroxyl groups are transposed (nitro at para, hydroxyl at meta) .

- Physicochemical Properties: Both isomers share the molecular formula C₇H₅NO₅ but differ in crystallographic packing and hydrogen-bonding patterns due to substituent positioning.

- Applications : Unlike 4-hydroxy-3-nitrobenzoic acid, 3-hydroxy-4-nitrobenzoic acid is less studied in co-crystal chemistry but serves as a precursor in nitration reactions .

Methyl 4-Methoxy-3-nitrobenzoate

- Synthetic Pathway : Derived from this compound via esterification (91.3% yield) .

- Reactivity : The methoxy group enhances stability against hydrolysis compared to the hydroxylated parent compound, making it useful in protecting group strategies .

4-Hydroxy-3-methoxy-5-nitrobenzoic Acid (CAS 15785-54-3)

- Functionalization : Additional methoxy and nitro groups increase steric hindrance and alter acidity (pKa ~1.5–2.0 lower than this compound) .

Co-Crystal Formation and Proton Transfer

This compound forms co-crystals with bases such as 4-aminobenzoic acid and isonicotinamide. Key comparisons include:

- Key Insight: The nitro group in this compound enhances acidity (pKa ~1.5–2.0), favoring salt formation with weakly basic partners compared to non-nitro analogs like 4-hydroxybenzoic acid (pKa ~4.5) .

Biologische Aktivität

4-Hydroxy-3-nitrobenzoic acid (CAS No. 616-82-0) is an organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group (-OH) at the 4-position and a nitro group (-NO2) at the 3-position of the benzoic acid structure. Its molecular formula is C₇H₅NO₅, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the nitro group is crucial as it can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with microbial cells. A study demonstrated that derivatives of this compound showed varying degrees of effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In experimental models, it was shown to reduce paw edema in mice induced by carrageenan, indicating its potential role in modulating inflammatory responses. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory pathways .

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has been studied for analgesic properties. Involvement in pain modulation was observed through electrochemical studies that highlighted its ability to release nitric oxide (NO), a known pain mediator. This suggests potential applications in pain management therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive nitrogen species, which play a role in cellular signaling and antimicrobial action.

- Cytokine Modulation : The compound influences the production of inflammatory cytokines, helping to alleviate symptoms associated with inflammation.

- Interaction with Biological Molecules : The hydroxyl group facilitates hydrogen bonding with various biomolecules, enhancing its interaction with proteins and enzymes involved in biological processes.

Study on Antinociceptive Activity

A notable study evaluated the antinociceptive effects of this compound in mice using a formalin test. Results indicated a significant reduction in pain response when administered at doses ranging from 50 mg/kg to 150 mg/kg. The study concluded that the compound's analgesic effect is likely mediated through both central and peripheral mechanisms .

Evaluation of Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects were assessed through measurement of paw edema after carrageenan injection. The compound significantly reduced swelling compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification methods for 4-hydroxy-3-nitrobenzoic acid?

- Methodology :

- Synthesis : Nitration of 4-hydroxybenzoic acid using mixed acids (H₂SO₄/HNO₃) under controlled temperatures (0–5°C). Monitor reaction progress via TLC or HPLC. Adjust stoichiometry to minimize by-products like dinitro derivatives .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) to isolate the product. Confirm purity via melting point analysis (literature mp ~208°C) and NMR (¹H/¹³C) to verify nitro and hydroxyl proton environments .

- Analytical Validation : Use HPLC with a C18 column (UV detection at 254 nm) to quantify purity (>98%).

Q. How can structural characterization of this compound be performed using crystallography?

- Crystallographic Workflow :

Data Collection : Single-crystal X-ray diffraction (XRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods .

Refinement : Iterative refinement with SHELXL, applying anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding using Olex2 or WinGX .

Visualization : Generate ORTEP diagrams (ORTEP-3) to display thermal ellipsoids and intermolecular interactions .

- Complementary Techniques : FTIR (C=O stretch ~1680 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) and solid-state NMR (¹³C CP/MAS) .

Advanced Research Questions

Q. How do intermolecular interactions influence the co-crystallization of this compound with amines?

- Experimental Design :

- Co-crystal Screening : Use a 1:1 molar ratio of this compound and bases (e.g., 4-aminobenzoic acid) in methanol. Employ slow evaporation (0.5°C/min cooling rate) to promote nucleation .

- Characterization :

- XRD : Identify proton transfer via hydrogen-bonding motifs (e.g., O–H···N or N–H···O).

- XPS : Detect chemical state changes (e.g., N 1s binding energy shifts from ~399.6 eV (neutral amine) to ~401.9 eV (protonated amine)) .

- ssNMR : Resolve ¹⁵N chemical shifts (e.g., δ ~−318 ppm for nitro groups) to confirm co-crystal vs. salt formation .

Q. What analytical strategies are recommended for detecting this compound in environmental matrices?

- Environmental Sampling :

- Extraction : Solid-phase extraction (SPE) using C18 cartridges for water samples. Elute with acetonitrile:water (70:30 v/v).

- Quantification : LC-MS/MS (MRM mode) with ESI⁻ ionization. Monitor transitions m/z 198 → 152 (quantifier) and 198 → 106 (qualifier). Achieve LODs <0.01 µg/L .

- Validation : Assess matrix effects via spike-recovery tests (85–115% recovery) and inter-day precision (RSD <10%) .

Q. How can the genotoxic potential of this compound be assessed?

- Toxicological Workflow :

In Silico Prediction : Use Derek Nexus or Toxtree to flag structural alerts (e.g., nitro groups, aromatic amines) .

In Vitro Assays :

- Ames Test : Evaluate mutagenicity in Salmonella typhimurium TA98/TA100 strains ± metabolic activation.

- Comet Assay : Quantify DNA damage in human hepatocytes (HepG2) at 10–100 µM exposure .

Risk Assessment : Compare intake estimates (e.g., 0.0014 µg/kg/day for adults) against Threshold of Toxicological Concern (TTC: 0.0025 µg/kg/day) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Quantum Chemical Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Compute HOMO-LUMO gaps to assess reactivity.

- ADMET Prediction : Use SwissADME or ADMETLab to predict solubility (LogS ~−2.5) and permeability (Caco-2: <5 nm/s) .

- Validation : Correlate computed dipole moments (e.g., ~5.2 D) with experimental IR/Raman spectra .

Q. How can co-crystals of this compound be designed for enhanced pharmaceutical properties?

- Design Principles :

- ΔpKa Rule : Select bases with ΔpKa (acid-base) between −1 and 4 for co-crystal stability (e.g., isonicotinamide, ΔpKa = −3.0) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to dissolve both components.

- Performance Metrics :

- Dissolution Rate : Compare co-crystal vs. pure acid in simulated gastric fluid (pH 1.2).

- Stability : Conduct accelerated aging tests (40°C/75% RH for 4 weeks) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Risk Mitigation :

Eigenschaften

IUPAC Name |

4-hydroxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYSWXFQLFLJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210609 | |

| Record name | 4-Hydroxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-82-0 | |

| Record name | 4-Hydroxy-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXY-3-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SL84Q8B6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.